4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPNXXNNMRMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Br)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple stepsFor example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on the Benzamide Core
Bromine vs. Halogenated Analogs
- 4-Bromo-N-(dimethylcarbamothioyl)benzamide (): This thiourea derivative shares the 4-bromobenzamide core but replaces the hydroxy/methylthio-propyl group with a dimethylcarbamothioyl (-N(CS)NMe₂) group. The bromine enhances lipophilicity and electronic effects compared to chloro or fluoro analogs (e.g., 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide), which may influence binding affinity in biological systems .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Lacks the bromine and methylthio group but shares a hydroxyalkyl chain.
Thiourea vs. Amide Functional Groups
- Thiourea derivatives (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide) exhibit shortened C–S and C–N bond lengths compared to amides, enhancing their ability to coordinate metals (e.g., Pd, Ni complexes) . In contrast, the target compound’s amide group may favor hydrogen bonding over metal chelation .
Alkyl Chain Modifications
Hydroxy and Methylthio Groups
- The 2-hydroxy-2-methyl-3-(methylthio)propyl chain distinguishes the target compound from analogs like N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide (), which incorporates a methylthio group but links it to a thiadiazole ring. The hydroxy group in the target compound may improve aqueous solubility, while the methylthio moiety enhances lipophilicity and metabolic stability .
Physicochemical and Spectral Comparisons
Melting Points and Solubility
Spectral Signatures
- IR Spectroscopy : The target compound’s IR spectrum would show C=O (amide I, ~1650 cm⁻¹) and O–H (hydroxy, ~3300 cm⁻¹) stretches, distinguishing it from thiourea derivatives (C=S, ~1250 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm for Br-substituted benzene), hydroxy proton (δ 1.5–2.5 ppm, broad), and SCH₃ protons (δ 2.1–2.3 ppm) .
Biological Activity
4-Bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16BrN O2S
- Molecular Weight : 303.23 g/mol
This structure includes a bromine atom, a hydroxyl group, and a methylthio group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide, including compounds similar to 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide, exhibit significant anticancer properties. For instance, a related benzamide derivative showed an IC50 value of 3.0 μM against the A549 lung cancer cell line, highlighting the potential of this class of compounds in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide | A549 | 3.0 |
| Benzamide Derivative A | MCF-7 | 5.85 |
| Benzamide Derivative B | HCT116 | 4.53 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, benzamide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The binding affinities of these compounds suggest they could be effective in modulating cholinergic activity.
The mechanism by which 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class can act as non-competitive inhibitors.
- Induction of Apoptosis : Studies have shown that certain benzamide derivatives can increase caspase-3 levels, leading to apoptosis in cancer cells .
- Molecular Docking Studies : These have predicted favorable interactions with target proteins, suggesting a rational basis for their biological activity .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that several benzamide derivatives exhibit significant growth inhibition across various cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Animal Models : Preliminary studies using animal models have indicated that certain analogs can significantly reduce tumor size and improve survival rates compared to control groups.
- Clinical Implications : The promising results from preclinical studies suggest that further investigation into the clinical application of these compounds could be warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
